7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene is an organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of chloro and phenyl groups through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and phenylating agents such as phenylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)benzene
- 7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)anthracene
Uniqueness
7-Chloro-4-(4-chlorophenyl)-1-phenyl-2-(propan-2-yl)naphthalene is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of chloro and phenyl groups, along with the naphthalene core, differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
919348-74-6 |
---|---|
Molecular Formula |
C25H20Cl2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
7-chloro-4-(4-chlorophenyl)-1-phenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C25H20Cl2/c1-16(2)22-15-23(17-8-10-19(26)11-9-17)21-13-12-20(27)14-24(21)25(22)18-6-4-3-5-7-18/h3-16H,1-2H3 |
InChI Key |
BAGWAZJGSUWMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=C(C=CC(=C2)Cl)C(=C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.